Danazol

Descripción general

Descripción

Danazol es un esteroide sintético derivado de la etisterrona, una testosterona modificada. Se utiliza principalmente en el tratamiento de la endometriosis, la enfermedad fibroquística de la mama y el angioedema hereditario. This compound se introdujo por primera vez para uso médico en 1971 y desde entonces se ha utilizado por sus propiedades antigonadotropicas y antiestrogénicas .

Métodos De Preparación

Danazol se sintetiza a partir de androstenediona a través de una serie de reacciones químicas. La preparación implica varios pasos clave:

Eterificación de Enol en el Sitio 3: La androstenediona reacciona con ortoformiato de trietilo en presencia de alcohol etílico absoluto y ácido p-toluensulfónico a 30-50 °C durante 4-10 horas.

Etinilación de Carbonilo en el Sitio 17: El producto del paso anterior reacciona con polvo de hidróxido de potasio en una corriente de aire de acetileno a 5-10 °C durante 1-2 horas.

Hidrólisis en el Sitio 3: El producto eterificado de enol se somete a hidrólisis para formar el intermedio deseado.

Hidroxilación de Metilidieno en el Sitio 2 y Oximación: El intermedio se procesa aún más mediante hidroxilación de metilidieno y oximación para producir this compound.

Análisis De Reacciones Químicas

Danazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura esteroide.

Sustitución: this compound puede someterse a reacciones de sustitución, particularmente en el grupo etinilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. .

Aplicaciones Científicas De Investigación

Gynecological Applications

Endometriosis Management

Danazol has been historically utilized in managing endometriosis, a painful condition where tissue similar to the lining of the uterus grows outside it. Clinical studies indicate that this compound significantly alleviates symptoms and improves laparoscopic findings associated with endometriosis. It functions as an antigonadotrophin, reducing estrogen production and subsequently decreasing the growth of endometrial tissue .

Uterine Fibroids and Fibrocystic Breast Disease

In addition to endometriosis, this compound is effective for treating uterine fibroids and fibrocystic breast disease. It has been shown to be more effective than other medical therapies such as progestogens and non-steroidal anti-inflammatory drugs (NSAIDs) in managing heavy menstrual bleeding associated with these conditions .

Hematological Applications

Immune Thrombocytopenia

this compound has gained attention for its role in treating immune thrombocytopenia (ITP), particularly in patients unresponsive to conventional therapies. Research indicates that this compound can induce platelet response in a significant percentage of patients, enhancing overall survival rates .

Myelodysplastic Syndromes

Recent systematic reviews have highlighted the efficacy of this compound in patients with myelodysplastic syndromes (MDS). In studies involving 246 participants, this compound treatment resulted in increased hemoglobin levels and platelet counts across various MDS subtypes. Notably, a 5-year overall survival rate of approximately 60% was reported for aplastic anemia patients treated with this compound .

Other Notable Applications

Hereditary Angioedema

this compound is FDA-approved for treating hereditary angioedema, a genetic condition characterized by recurrent episodes of severe swelling. Its mechanism involves increasing levels of C1 inhibitor, thus preventing angioedema attacks .

Telomere Diseases

Emerging research suggests that this compound may also be beneficial in treating telomere diseases, although further studies are needed to establish its efficacy in this area .

Case Study: Efficacy in Myelodysplastic Syndromes

A systematic review involving nine studies showed that this compound induced major or minor responses in over 40% of patients with refractory anemia and other MDS subtypes. The treatment led to significant improvements in platelet counts and hemoglobin levels, demonstrating its potential as a therapeutic option for these patients .

Case Study: Endometriosis Treatment Resistance

In cases where patients exhibited resistance to standard treatments for endometriosis, this compound remained a valuable option. Clinical observations noted substantial symptom relief and reduced lesion size upon administration of this compound, reaffirming its role as a second-line therapy .

Adverse Effects and Considerations

While this compound is generally well-tolerated compared to conventional steroids, it is not without adverse effects. Common side effects include weight gain, headache, and elevated liver enzymes. Clinicians must weigh these risks against the benefits when considering this compound therapy for their patients .

Mecanismo De Acción

Danazol ejerce sus efectos a través de varios mecanismos:

Inhibición de Gonadotropinas: Suprime el eje hipotálamo-hipofisario-ovárico al inhibir la producción de gonadotropinas hipofisarias, reduciendo la secreción de la hormona estimulante del folículo y la hormona luteinizante

Actividad Antiestrogénica: Reduce la producción de estrógenos ováricos al suprimir el pico preovulatorio en la producción hormonal.

Propiedades Androgénicas: Exhibe débiles efectos androgénicos, que contribuyen a sus acciones terapéuticas.

Comparación Con Compuestos Similares

Danazol es único en comparación con otros compuestos similares debido a su combinación de propiedades antigonadotropicas, antiestrogénicas y androgénicas débiles. Los compuestos similares incluyen:

Noretisterona: Una progestina utilizada para el control de la natalidad y la terapia hormonal.

Elagolix: Un antagonista de la hormona liberadora de gonadotropinas utilizado para el tratamiento de la endometriosis. El mecanismo de acción distintivo de this compound y sus aplicaciones terapéuticas lo diferencian de estos compuestos

Propiedades

Key on ui mechanism of action |

As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB) |

|---|---|

Número CAS |

17230-88-5 |

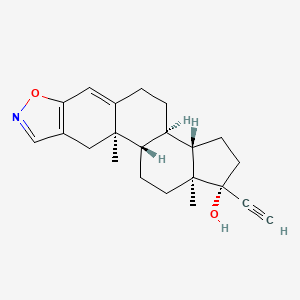

Fórmula molecular |

C22H27NO2 |

Peso molecular |

337.5 g/mol |

Nombre IUPAC |

(2R,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20-,21-,22-/m0/s1 |

Clave InChI |

POZRVZJJTULAOH-GSQPBCFPSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

SMILES isomérico |

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5 |

SMILES canónico |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

Apariencia |

White to light yellow crystalline powder. |

melting_point |

224.2-226.8 225.6 °C |

Key on ui other cas no. |

17230-88-5 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azol Cyclomen Danatrol Danazant Danazol Danazol Ratiopharm Danazol-ratiopharm Danocrine Danol Danoval Ladogal Norciden Panacrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of danazol?

A1: this compound exhibits its effects through multiple mechanisms. Primarily, it acts as an attenuated androgen, binding to androgen receptors. [, ] Additionally, this compound inhibits gonadotropin-releasing hormone, thereby suppressing the pituitary-ovarian axis. [, ] This leads to a reduction in estrogen levels and a high androgen/low estrogen environment. [, ]

Q2: How does this compound impact proplatelet formation in megakaryocytes?

A2: Research suggests that this compound stimulates proplatelet formation in megakaryocytes through a pathway involving PI3K activation, followed by Rac activation. This conclusion is based on the observation that the PI3K inhibitor, LY294002, significantly inhibited this compound-induced proplatelet formation. []

Q3: Does this compound directly interact with cell membranes?

A3: Evidence suggests a direct interaction between this compound and cell membranes. Studies using red blood cells from patients undergoing this compound therapy showed decreased osmotic fragility, target cell formation, and extra membrane folds. In vitro experiments further supported these findings, suggesting this compound intercalates into the lipid bilayer, potentially impacting antigen/receptor expression. []

Q4: How does this compound affect apoptosis in endometrial cells?

A4: this compound has been shown to enhance Fas-mediated apoptosis in human endometrial epithelial cells without influencing cell proliferation or Fas antigen expression. Interestingly, this effect was not observed in combination with endometrial cytokines or anticancer drugs. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C22H27NO2 and has a molecular weight of 337.46 g/mol. []

Q6: Are there strategies to improve the solubility and dissolution rate of this compound?

A6: Research indicates that formulating this compound into nanoparticles using the nanoprecipitation method, with polymers like HPMC and PVP as stabilizers, significantly enhances its solubility and dissolution rate. This improvement can potentially lead to better bioavailability. []

Q7: Does this compound affect testosterone levels?

A7: this compound demonstrates a strong binding affinity for sex hormone-binding globulin (SHBG), displacing testosterone and increasing the levels of free testosterone in the body. This interaction contributes to the observed androgenic effects of this compound. [, ]

Q8: How is this compound metabolized?

A8: this compound is metabolized in the liver, and its metabolites can cross-react with androgens in direct assays, potentially influencing the interpretation of serum androgen measurements in patients undergoing this compound therapy. []

Q9: Does the route of administration influence this compound bioavailability?

A9: Formulating this compound into self-emulsifying drug delivery systems (SEDDS) and administering it intraduodenally has shown to result in higher bioavailability compared to oral administration in rats. This suggests that gastrointestinal processing significantly impacts this compound absorption. []

Q10: What is the efficacy of this compound in treating immune thrombocytopenic purpura (ITP)?

A10: While this compound has shown some efficacy in treating refractory ITP, its overall benefit appears limited. Studies report a small percentage of patients achieving complete or partial remission, with most experiencing minor or no response. [, ]

Q11: What are the potential side effects of this compound?

A11: this compound can cause androgenic side effects such as weight gain, muscle cramps, and virilization. Additionally, it can lead to alterations in lipid profiles, including increased LDL-c and decreased HDL-c levels. These metabolic changes warrant clinical consideration for cardiovascular risk in patients undergoing this compound therapy. [, ]

Q12: Are there any known drug interactions with this compound?

A12: this compound is a known inhibitor of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism. Co-administration with statins, particularly lovastatin, which is also metabolized by CYP3A4, can lead to increased statin levels and an elevated risk of rhabdomyolysis. Therefore, caution is advised when prescribing this compound to patients on statin therapy. []

Q13: What is the impact of this compound on telomere length in patients with telomere biology disorders (TBDs)?

A13: While the impact of this compound on telomere length in TBDs is controversial, a unique case study observed telomere elongation in a TINF2 patient treated with histrelin, a gonadotropin-releasing hormone agonist, following this compound discontinuation. Further research is required to understand the specific effects of this compound and histrelin on telomere dynamics in TBDs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.